molecular formula C19H17NO5S B2449825 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one CAS No. 950280-99-6

6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Cat. No.: B2449825
CAS No.: 950280-99-6
M. Wt: 371.41
InChI Key: DQGPCGMQYDEWBC-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one is a complex organic compound that combines the structural features of dihydroisoquinoline, sulfonyl, and chromenone moieties

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-24-16-6-7-17-15(10-16)11-18(19(21)25-17)26(22,23)20-9-8-13-4-2-3-5-14(13)12-20/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGPCGMQYDEWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by sulfonylation and cyclization reactions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid
  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline

Uniqueness

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one is unique due to its combination of dihydroisoquinoline, sulfonyl, and chromenone moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

6-Methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cholinesterase inhibitor and its implications in neuroprotection and cancer treatment.

Chemical Structure and Properties

The compound can be characterized by its unique structural features which include:

  • A methoxy group at the 6th position.
  • A sulfonyl group attached to the tetrahydroisoquinoline core.
  • A chromenone backbone which contributes to its biological activity.

The molecular formula for this compound is C10H12FNO3SC_{10}H_{12}FNO_3S with a molecular weight of 245.27 g/mol.

PropertyValue
Molecular FormulaC10H12FNO3S
Molecular Weight245.27 g/mol
IUPAC Name6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
CAS Number2411299-35-7

The biological activity of 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins (e.g., serine or cysteine), which inhibits enzyme activity. This mechanism is particularly relevant for cholinesterase inhibition, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating acetylcholine levels in the brain. In vitro studies have shown that sulfonamide derivatives can improve cognitive function and protect neurons from damage.

Anticancer Activity

The compound has also shown promise in cancer research. For instance, studies on related tetrahydroisoquinoline derivatives have demonstrated significant cytotoxicity against various human tumor cell lines (A549, KB, DU145) with GI50 values indicating potent activity . The mechanism involves inhibition of tubulin polymerization and disruption of the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase without inducing apoptosis .

Case Studies and Research Findings

  • Cholinesterase Inhibition
    • A study indicated that derivatives similar to 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one exhibited significant inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for developing treatments for Alzheimer's disease.
  • Antiproliferative Activity
    • In a comparative study involving various tetrahydroisoquinoline derivatives, certain compounds demonstrated strong antiproliferative effects against cancer cell lines. For example, one derivative showed GI50 values as low as 1.5 nM against resistant cancer cells .

Summary of Biological Activities

Activity TypeDescription
NeuroprotectiveModulates acetylcholine levels; potential treatment for neurodegenerative diseases.
AnticancerExhibits cytotoxicity against multiple cancer cell lines; inhibits tubulin polymerization .

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